Cas no 1507085-01-9 (Piperidine, 4-[[5-(1-methylethyl)-1H-1,2,4-triazol-3-yl]methyl]-)

Piperidine, 4-[[5-(1-methylethyl)-1H-1,2,4-triazol-3-yl]methyl]-, is a heterocyclic organic compound featuring a piperidine core substituted with a triazole-methyl group. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The triazole moiety enhances binding affinity to biological targets, while the isopropyl group contributes to steric and electronic modulation. Its stable piperidine scaffold ensures favorable pharmacokinetic properties. The compound is valuable in medicinal chemistry for developing enzyme inhibitors or receptor modulators due to its balanced lipophilicity and conformational flexibility. Suitable for controlled functionalization, it serves as a key building block in drug discovery and fine chemical synthesis.
Piperidine, 4-[[5-(1-methylethyl)-1H-1,2,4-triazol-3-yl]methyl]- structure
1507085-01-9 structure
商品名:Piperidine, 4-[[5-(1-methylethyl)-1H-1,2,4-triazol-3-yl]methyl]-
CAS番号:1507085-01-9
MF:C11H20N4
メガワット:208.303301811218
CID:5243573

Piperidine, 4-[[5-(1-methylethyl)-1H-1,2,4-triazol-3-yl]methyl]- 化学的及び物理的性質

名前と識別子

    • Piperidine, 4-[[5-(1-methylethyl)-1H-1,2,4-triazol-3-yl]methyl]-
    • 4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine
    • インチ: 1S/C11H20N4/c1-8(2)11-13-10(14-15-11)7-9-3-5-12-6-4-9/h8-9,12H,3-7H2,1-2H3,(H,13,14,15)
    • InChIKey: RFILZIDFIVSHQW-UHFFFAOYSA-N
    • ほほえんだ: N1CCC(CC2N=C(C(C)C)NN=2)CC1

Piperidine, 4-[[5-(1-methylethyl)-1H-1,2,4-triazol-3-yl]methyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-263981-0.1g
4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine
1507085-01-9 95%
0.1g
$653.0 2024-06-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1346101-50mg
4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine
1507085-01-9 98%
50mg
¥13478 2023-03-01
Enamine
EN300-263981-0.05g
4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine
1507085-01-9 95%
0.05g
$624.0 2024-06-18
Enamine
EN300-263981-2.5g
4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine
1507085-01-9 95%
2.5g
$1454.0 2024-06-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1346101-500mg
4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine
1507085-01-9 98%
500mg
¥19245 2023-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1346101-2.5g
4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine
1507085-01-9 98%
2.5g
¥39258 2023-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1346101-100mg
4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine
1507085-01-9 98%
100mg
¥14100 2023-03-01
Enamine
EN300-263981-10.0g
4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine
1507085-01-9 95%
10.0g
$3191.0 2024-06-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1346101-250mg
4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine
1507085-01-9 98%
250mg
¥14748 2023-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1346101-1g
4-((5-Isopropyl-1h-1,2,4-triazol-3-yl)methyl)piperidine
1507085-01-9 98%
1g
¥20055 2023-03-01

Piperidine, 4-[[5-(1-methylethyl)-1H-1,2,4-triazol-3-yl]methyl]- 関連文献

Piperidine, 4-[[5-(1-methylethyl)-1H-1,2,4-triazol-3-yl]methyl]-に関する追加情報

4-[[5-(1-Methylethyl)-1H-1,2,4-Triazol-3-yl]methyl]Piperidine: A Comprehensive Overview

The compound with CAS No. 1507085-01-9, commonly referred to as 4-[[5-(1-methylethyl)-1H-1,2,4-triazol-3-yl]methyl]piperidine, is a structurally complex organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and medicinal chemistry. This compound belongs to the class of piperidine derivatives, which are widely studied for their potential in drug development due to their unique pharmacological properties and structural versatility.

The molecular structure of this compound is characterized by a piperidine ring, a six-membered saturated cyclic amine, which is substituted at the 4-position with a triazole group. Specifically, the triazole ring is further substituted at position 5 with a tert-butyl group, enhancing the molecule's stability and bioavailability. This substitution pattern not only contributes to the compound's unique chemical properties but also plays a critical role in its pharmacokinetic behavior.

Recent studies have highlighted the potential of this compound as a bioisostere in drug design. Bioisosteres are structural analogs of biologically active compounds that retain similar pharmacological properties while offering improved pharmacokinetic profiles. The integration of the triazole group into the piperidine framework has been shown to enhance the compound's ability to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) and ion channels.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The use of microwave-assisted synthesis has been reported to significantly improve the reaction efficiency and yield. This approach not only streamlines the production process but also aligns with the principles of green chemistry by reducing energy consumption and minimizing waste generation.

From a therapeutic standpoint, this compound has demonstrated promising activity in preclinical models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Its ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, suggests its potential as a candidate for treating conditions associated with neurotransmitter imbalance. Furthermore, recent research has explored its role as an antagonist for certain ion channels, which could pave the way for its application in pain management.

The structural flexibility of this compound also makes it an attractive candidate for further chemical modifications. Researchers have explored various substitution patterns on both the piperidine and triazole rings to optimize its pharmacodynamic properties. For instance, introducing electron-withdrawing groups on the triazole ring has been shown to enhance its binding affinity for specific biological targets.

In conclusion, CAS No. 1507085-01-9 represents a significant advancement in the field of organic synthesis and drug discovery. Its unique chemical structure, coupled with its promising pharmacological profile, positions it as a valuable tool for exploring novel therapeutic interventions. As research continues to unfold, this compound is expected to contribute significantly to the development of innovative treatments for a wide range of medical conditions.

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